molecular formula C13H20BrIOSi B8171403 ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171403
M. Wt: 427.19 g/mol
InChI Key: PKXYPHQVHGTBMA-UHFFFAOYSA-N
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Description

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H20BrIOSi. It is characterized by the presence of bromine and iodine atoms attached to a benzyl group, which is further connected to a tert-butyl dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-iodobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is primarily based on its ability to undergo substitution and coupling reactions. The bromine and iodine atoms serve as reactive sites for these transformations, allowing the compound to form new bonds and create complex structures. The tert-butyl dimethylsilane group provides stability and protects the benzyl group during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and iodine atoms on the benzyl group, which provides multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules .

Properties

IUPAC Name

(2-bromo-5-iodophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrIOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXYPHQVHGTBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrIOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-iodobenzoic acid (11.4 g, 34.8 mmol) in dichloromethane (140 mL) was added methanol (17 mL) followed by trimethylsilyldiazomethane solution (2M in hexanes, 19.2 mL, 38.4 mmol). The reaction was stirred at room temperature for twelve hours, quenched by the dropwise addition of acetic acid (5 mL) and thoroughly concentrated. The resulting residue was dissolved in tetrahydrofuran. To this solution was added diisobutylaluminum hydride solution (1M in DCM, 50 mL, 50 mmol) and the reaction was stirred at room temperature. After sixteen hours, more diisobutylaluminum hydride solution (1M in DCM, 50 mL, 50 mmol) was added. After 96 more hours at room temperature the reaction was diluted with ether (100 mL) and quenched by the sequential addition of water (4 mL), 15% aqueous NaOH solution (4 mL) and water (10 mL). After thirty minutes the mixture was filtered through Celite and the filtrate was concentrated. The resulting residue was dissolved in dimethylformamide (75 mL). To this solution was added imidazole (6.1 g, 89.6 mmol) and t-butyldimethylchlorosilane (6.8 g, 45.1 mmol). The reaction was stirred at room temperature for two hours and then diluted with ethyl acetate. The organics were washed with saturated aqueous NH4Cl solution, water and brine. The organic layer was dried (MgSO4) and concentrated, and the resulting residue was purified by flash column chromatography to yield (2-bromo-5-iodobenzyloxy)-(tert-butyl)dimethylsilane (9.2 g, 62%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
6.1 g
Type
reactant
Reaction Step Five
Quantity
6.8 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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